molecular formula C13H21ClN2 B13990671 n-Methyl-1-(4-phenylpiperidin-4-yl)methanamine hydrochloride CAS No. 7475-55-0

n-Methyl-1-(4-phenylpiperidin-4-yl)methanamine hydrochloride

Cat. No.: B13990671
CAS No.: 7475-55-0
M. Wt: 240.77 g/mol
InChI Key: LCNJUBBQEVLODR-UHFFFAOYSA-N
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Description

n-Methyl-1-(4-phenylpiperidin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C13H20N2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its piperidine ring structure, which is substituted with a phenyl group and a methylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-1-(4-phenylpiperidin-4-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a base.

    Introduction of Methylamine Group: The methylamine group is added via a nucleophilic substitution reaction, where a methylamine source reacts with the intermediate compound.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-1-(4-phenylpiperidin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or amines are used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

n-Methyl-1-(4-phenylpiperidin-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of n-Methyl-1-(4-phenylpiperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenylpiperidin-4-yl)methanamine: Shares a similar piperidine ring structure but lacks the hydrochloride salt form.

    N-Methyl-1-(pyridin-4-yl)methanamine: Contains a pyridine ring instead of a phenyl group.

    1-Benzylpiperidin-4-yl)-N-methylmethanamine: Features a benzyl group instead of a phenyl group.

Uniqueness

n-Methyl-1-(4-phenylpiperidin-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.

Properties

CAS No.

7475-55-0

Molecular Formula

C13H21ClN2

Molecular Weight

240.77 g/mol

IUPAC Name

N-methyl-1-(4-phenylpiperidin-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C13H20N2.ClH/c1-14-11-13(7-9-15-10-8-13)12-5-3-2-4-6-12;/h2-6,14-15H,7-11H2,1H3;1H

InChI Key

LCNJUBBQEVLODR-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CCNCC1)C2=CC=CC=C2.Cl

Origin of Product

United States

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